Guanosine 5'-triphosphate-5'-adenosine (triammonium)
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Overview
Description
Guanosine 5’-triphosphate-5’-adenosine (triammonium) is a compound that serves as a 5′ cap analog and is used in the synthesis of RNA in vitro.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-triphosphate-5’-adenosine (triammonium) involves the esterification of guanosine 5′- (tetrahydrogen triphosphate) with adenosine. The reaction typically requires specific conditions to ensure the correct formation of the ester bond .
Industrial Production Methods
Industrial production methods for Guanosine 5’-triphosphate-5’-adenosine (triammonium) are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-triphosphate-5’-adenosine (triammonium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized nucleotides, while substitution reactions may yield various nucleotide analogs .
Scientific Research Applications
Guanosine 5’-triphosphate-5’-adenosine (triammonium) has several scientific research applications, including:
Chemistry: Used as a substrate in various biochemical assays.
Biology: Utilized in the synthesis of RNA in vitro and as a fluorescent substrate analog.
Industry: Used in the production of various biochemical reagents and kits
Mechanism of Action
The mechanism of action of Guanosine 5’-triphosphate-5’-adenosine (triammonium) involves its role as a 5′ cap analog. It interacts with enzymes involved in RNA synthesis, acting as a substrate or inhibitor depending on the context. The molecular targets include various RNA polymerases and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-triphosphate (GTP): A purine trinucleotide involved in various cellular processes.
Adenosine 5’-triphosphate (ATP): A nucleotide that serves as a primary energy carrier in cells.
Cytidine 5’-triphosphate (CTP): A nucleotide involved in the synthesis of RNA.
Uniqueness
Guanosine 5’-triphosphate-5’-adenosine (triammonium) is unique due to its dual nature as both a guanosine and adenosine analog. This dual functionality allows it to interact with a broader range of enzymes and molecular targets compared to other nucleotides .
Properties
Molecular Formula |
C20H36N13O17P3 |
---|---|
Molecular Weight |
823.5 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H27N10O17P3.3H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35;;;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35);3*1H3/t6-,7-,10?,11?,12+,13+,18-,19-;;;/m1.../s1 |
InChI Key |
JKQIMADCKODNKE-JYSBNCGYSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N.N.N.N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N.N.N.N |
Origin of Product |
United States |
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